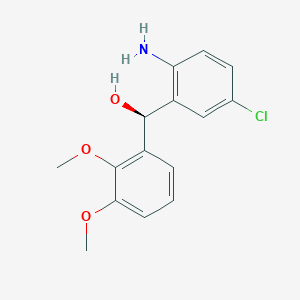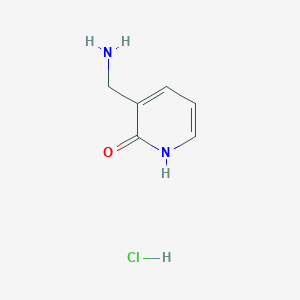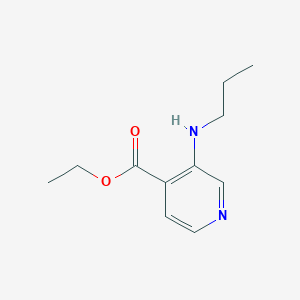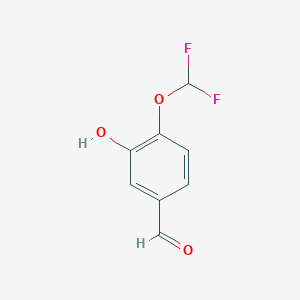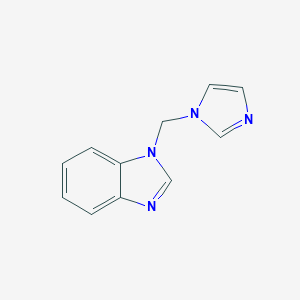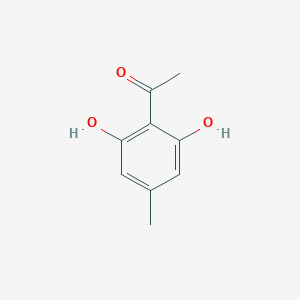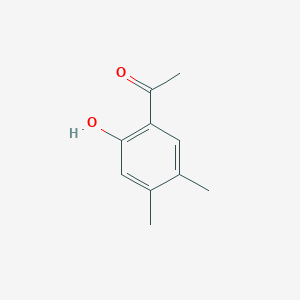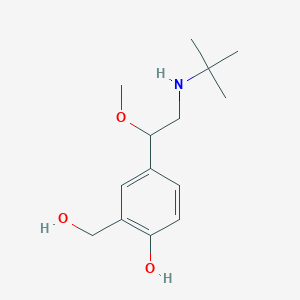![molecular formula C9H18N4O4 B128377 (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 63358-47-4](/img/structure/B128377.png)
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-[[(2S)-2-amino-1,3-dioxolan-4-yl]methylideneamino]pentanoic acid, is a naturally occurring amino acid found in many proteins. It is an essential component of several metabolic pathways and has been studied extensively for its role in human health and disease. The potential of this amino acid to act as a therapeutic agent has been explored in numerous scientific studies, and its potential in the development of new treatments for various diseases has been suggested.
Applications De Recherche Scientifique
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has been studied extensively for its potential therapeutic applications. It has been suggested that this amino acid may be useful in the treatment of various neurological disorders, such as Alzheimer’s and Parkinson’s diseases, as well as other neurodegenerative diseases. In addition, it has been explored as a potential treatment for certain types of cancer, as well as for cardiovascular disease, inflammation, and diabetes.
Mécanisme D'action
The exact mechanism of action of (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid is not fully understood. However, it is believed that this amino acid may act as an agonist of certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It is also thought to modulate the activity of certain enzymes involved in energy metabolism, as well as to regulate the production of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to act as an agonist at certain receptors, such as the NMDA receptor, and to modulate the activity of certain enzymes involved in energy metabolism. In addition, it has been demonstrated to regulate the production of certain neurotransmitters, such as serotonin and dopamine. Furthermore, it has been suggested to have a neuroprotective effect, as well as to possess anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it suitable for use in various types of experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that this amino acid is not water-soluble and must be dissolved in an appropriate solvent before use.
Orientations Futures
The potential of (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid to act as a therapeutic agent is still being explored. Future
Méthodes De Synthèse
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid can be synthesized from a variety of starting materials. The most common method involves the reaction of a dicarboxylic acid with a diamine in the presence of an acid catalyst. The resulting product is then purified by recrystallization or chromatography. Other methods, such as the reaction of a carboxylic acid and an amino acid, or the reaction of an amine and a carboxylic acid, can also be used to synthesize (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves the protection and deprotection of functional groups, amino acid coupling, and reduction of imine to amine.", "Starting Materials": ["L-aspartic acid", "N-Cbz-L-lysine", "Boc-L-ornithine", "HOBt", "EDC", "DIPEA", "TFA", "HCl", "NaBH3CN", "H2O"], "Reaction": ["Protection of carboxylic acid group of L-aspartic acid with Cbz group using HOBt, EDC, and DIPEA", "Deprotection of Cbz group using TFA", "Coupling of deprotected L-aspartic acid with Boc-L-ornithine using HOBt, EDC, and DIPEA", "Deprotection of Boc group using HCl", "Coupling of deprotected L-aspartic acid-Boc-L-ornithine with N-Cbz-L-lysine using HOBt, EDC, and DIPEA", "Deprotection of Cbz group using TFA", "Reduction of imine to amine using NaBH3CN", "Final deprotection of carboxylic acid group using HCl"] } | |
Numéro CAS |
63358-47-4 |
Nom du produit |
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Formule moléculaire |
C9H18N4O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1 |
Clé InChI |
IMXSCCDUAFEIOE-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
SMILES canonique |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Synonymes |
L-(+)-Allooctopine; N2-[(1S)-1-Carboxyethyl]-L-arginine; N2-(1-Carboxyethyl)-L-arginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




